molecular formula C14H11Cl2N3S B12932033 4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-12-9

4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine

Katalognummer: B12932033
CAS-Nummer: 87035-12-9
Molekulargewicht: 324.2 g/mol
InChI-Schlüssel: YLEXFNGGDGUULW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[4,5-c]pyridine core with a 2,6-dichlorobenzylthio substituent

Vorbereitungsmethoden

The synthesis of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-dichlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,6-dichlorobenzylthiol under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Analyse Chemischer Reaktionen

4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorines or reduce the imidazo[4,5-c]pyridine core.

    Substitution: The chlorines on the benzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydride for deprotonation, palladium catalysts for hydrogenation, and oxidizing agents for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The 2,6-dichlorobenzylthio group can enhance binding affinity through hydrophobic interactions and halogen bonding, while the imidazo[4,5-c]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine include:

    4-((2,4-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine: This compound has a similar structure but with chlorines at different positions on the benzyl group, which can affect its reactivity and binding properties.

    4-((3,4-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine: Another structural isomer with different chlorine positions, leading to variations in chemical behavior.

    4-((2,6-Dichlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring instead of the imidazo[4,5-c]pyridine core, which can result in different biological activities and applications.

The uniqueness of 4-((2,6-Dichlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine lies in its specific combination of functional groups and core structure, which can provide distinct properties and applications compared to its analogs.

Eigenschaften

CAS-Nummer

87035-12-9

Molekularformel

C14H11Cl2N3S

Molekulargewicht

324.2 g/mol

IUPAC-Name

4-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H11Cl2N3S/c1-19-8-18-12-5-6-17-14(13(12)19)20-7-9-10(15)3-2-4-11(9)16/h2-6,8H,7H2,1H3

InChI-Schlüssel

YLEXFNGGDGUULW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC2=C1C(=NC=C2)SCC3=C(C=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.